

Application Notes and Protocols: Anthraquinone-1,5-disulfonic acid disodium salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthraquinone-1,5-disulfonic Acid
Disodium Salt

Cat. No.: B160316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone-1,5-disulfonic acid disodium salt is a stable and highly water-soluble organic compound. Its reversible redox characteristics make it a significant material in the field of electrochemistry.^[1] This document provides detailed application notes and experimental protocols for its use, with a primary focus on its application in Aqueous Organic Redox Flow Batteries (AORFBs). While its primary application lies in energy storage, the electrochemical principles and methodologies described herein may be of interest to drug development professionals for applications such as the development of novel biosensors or electrochemically active drug delivery systems. The anthraquinone scaffold itself is recognized as a privileged structure in medicinal chemistry, known for targeting nucleotide-binding proteins.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Anthraquinone-1,5-disulfonic acid disodium salt** is presented in Table 1. This data is crucial for preparing solutions of known concentrations and for theoretical calculations.

Property	Value	Reference
CAS Number	853-35-0	[3]
Molecular Formula	C ₁₄ H ₆ Na ₂ O ₈ S ₂	[3][4]
Molecular Weight	412.29 g/mol	[3][4]
Appearance	White to light yellow/orange powder/crystal	[4][5]
Purity	>95.0% (HPLC)	[4][5]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[6]

Applications in Aqueous Organic Redox Flow Batteries (AORFBs)

Anthraquinone disulfonates are promising negolyte (negative electrolyte) materials for AORFBs due to their high solubility and stable, reversible two-electron redox reaction.[7][8] They offer a potentially cost-effective and environmentally friendly alternative to traditional vanadium-based systems. The disulfonic acid groups enhance the solubility of the anthraquinone core in aqueous electrolytes.

The following sections detail the experimental protocols for evaluating the electrochemical performance of **Anthraquinone-1,5-disulfonic acid disodium salt**.

Experimental Protocols

Preparation of Electrolyte Solution

This protocol describes the preparation of a standard electrolyte solution for electrochemical testing.

Materials:

- **Anthraquinone-1,5-disulfonic acid disodium salt**

- Supporting electrolyte (e.g., 1 M H₂SO₄)
- Deionized water
- Volumetric flasks
- Magnetic stirrer and stir bar

Procedure:

- Calculate the required mass of **Anthraquinone-1,5-disulfonic acid disodium salt** to achieve the desired concentration (e.g., 0.1 M).
- Accurately weigh the calculated mass of the salt.
- In a volumetric flask, dissolve the salt in a small amount of the supporting electrolyte solution.
- Once dissolved, add the supporting electrolyte to the final volume.
- Stir the solution until it is homogeneous. For higher concentrations, gentle heating and sonication may be required to ensure complete dissolution.[\[9\]](#)

Electrochemical Characterization using Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the redox behavior of the anthraquinone compound.

Equipment:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell (including a working electrode, counter electrode, and reference electrode)
- Prepared electrolyte solution

Workflow for Electrochemical Evaluation:

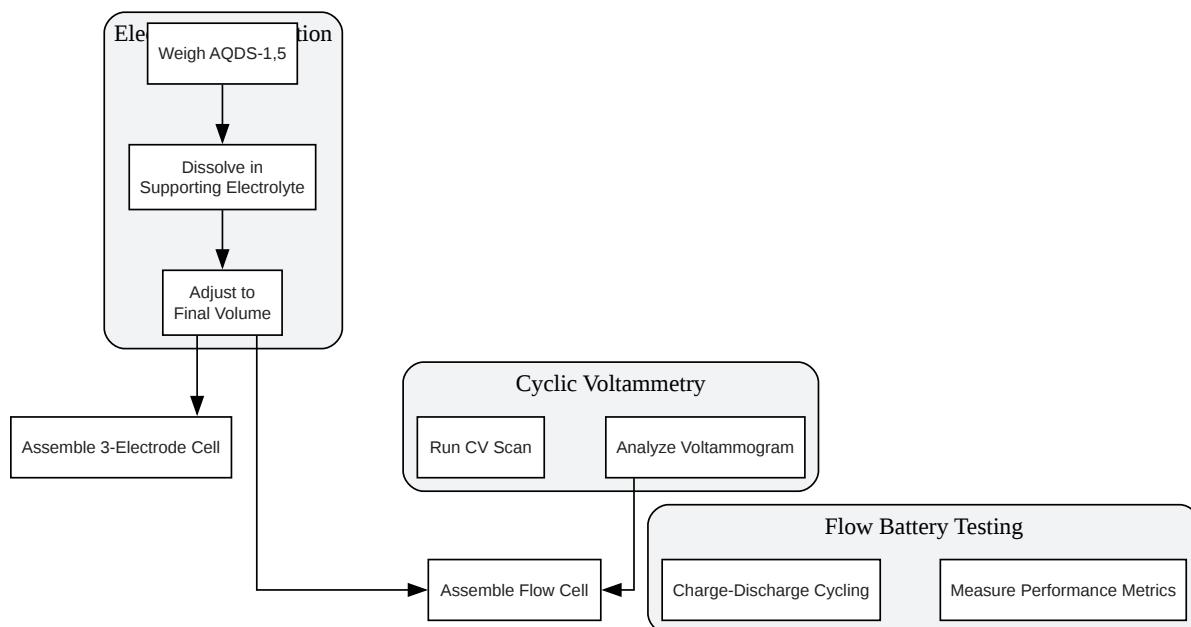
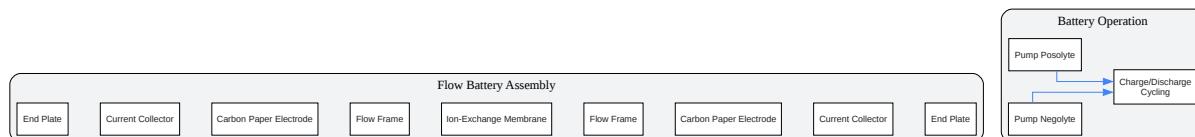

[Click to download full resolution via product page](#)

Figure 1: Workflow for the preparation and electrochemical evaluation of **Anthraquinone-1,5-disulfonic acid disodium salt**.

Procedure:

- Assemble the three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel reference electrode (SCE) or Ag/AgCl electrode.
- Fill the cell with the prepared electrolyte solution.
- Connect the electrodes to the potentiostat.

- Perform the cyclic voltammetry scan within a defined potential window (e.g., -0.8 V to 0.2 V vs. SCE). A typical scan rate is 50 mV/s.
- Record and analyze the resulting voltammogram to determine the redox potentials and assess the reversibility of the reaction. For some anthraquinone disulfonates, the peak-to-peak separation is around 30 mV, which is indicative of a two-electron reduction process.[8]


Redox Flow Battery Performance Evaluation

This protocol outlines the steps for assembling and testing a laboratory-scale redox flow battery using an anthraquinone-based negolyte.

Materials and Equipment:

- Flow battery hardware (including flow frames, current collectors, and end plates)
- Ion-exchange membrane (e.g., Nafion®)
- Carbon paper electrodes
- Peristaltic pumps
- Tubing
- Reservoirs for negolyte and posolyte
- Battery cycler

Assembly and Operation Workflow:

[Click to download full resolution via product page](#)

Figure 2: Simplified schematic of the assembly and operation of a redox flow battery.

Procedure:

- Cut the carbon paper electrodes and the ion-exchange membrane to the desired size.
- Assemble the flow battery cell in the following order: end plate, current collector, carbon paper electrode, flow frame, ion-exchange membrane, second flow frame, second carbon paper electrode, second current collector, and second end plate.
- Connect the reservoirs containing the negolyte (**Anthraquinone-1,5-disulfonic acid disodium salt** solution) and a suitable posolyte (e.g., a bromine/bromide solution) to the respective flow frames using tubing and peristaltic pumps.[7]
- Connect the current collectors to the battery cycler.
- Circulate the electrolytes through the cell at a constant flow rate.
- Perform galvanostatic charge-discharge cycling at a specific current density (e.g., 100 mA/cm²).[8]
- Monitor the cell voltage over time to evaluate the battery's performance.

Data Presentation

The performance of the redox flow battery can be quantified by several key metrics, which are summarized in Table 2.

Performance Metric	Description	Typical Values for Anthraquinone-based Systems	Reference
Peak Power Density	The maximum power output per unit area of the electrode.	335 mW/cm ² (at 90% SOC for a mixture of isomers)	[8]
Energy Efficiency	The ratio of energy discharged to the energy charged.	~65.7%	[8]
Capacity Utilization	The percentage of the theoretical capacity that is utilized during operation.	~87.9%	[8]
Capacity Retention	The percentage of the initial capacity remaining after a certain number of cycles.	~99.6% after 10 cycles	[8]

Safety and Handling

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Store the compound in a tightly sealed container in a cool, dry place.[9][10]

Conclusion

Anthraquinone-1,5-disulfonic acid disodium salt is a valuable compound for research in electrochemical energy storage. The protocols provided here offer a foundation for its characterization and application in aqueous organic redox flow batteries. The detailed workflows and performance metrics serve as a guide for researchers and scientists in the field. For professionals in drug development, the electrochemical properties of this and similar compounds may inspire new avenues of research in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthraquinone Disulfonic Acid Disodium Salt | High-Quality Chemical Manufacturer & Supplier [novainternational.net]
- 2. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Anthraquinone-1,5-disulfonic Acid Disodium Salt [cymitquimica.com]
- 5. Anthraquinone-1,5-disulfonic Acid Disodium Salt | 853-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Anthraquinone-1,5-disulfonic acid disodium salt | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
- 8. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Anthraquinone-1,5-disulfonic acid disodium salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160316#experimental-protocol-for-using-anthraquinone-1-5-disulfonic-acid-disodium-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com